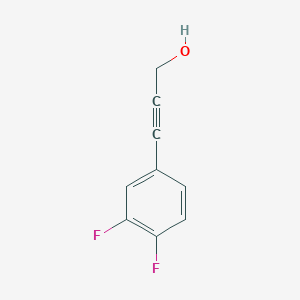

3-(3,4-Difluorophenyl)prop-2-yn-1-ol

Description

Properties

Molecular Formula |

C9H6F2O |

|---|---|

Molecular Weight |

168.14 g/mol |

IUPAC Name |

3-(3,4-difluorophenyl)prop-2-yn-1-ol |

InChI |

InChI=1S/C9H6F2O/c10-8-4-3-7(2-1-5-12)6-9(8)11/h3-4,6,12H,5H2 |

InChI Key |

UMPGCDZHDRCRTA-UHFFFAOYSA-N |

SMILES |

C1=CC(=C(C=C1C#CCO)F)F |

Canonical SMILES |

C1=CC(=C(C=C1C#CCO)F)F |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to 3-(3,4-Difluorophenyl)prop-2-yn-1-ol: Synthesis, Properties, and Applications

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of 3-(3,4-Difluorophenyl)prop-2-yn-1-ol, a fluorinated propargyl alcohol derivative of significant interest in medicinal chemistry and materials science. This document will delve into the synthetic routes, physicochemical properties, safety protocols, and potential applications of this compound, offering a valuable resource for researchers engaged in the development of novel therapeutics and functional materials.

Introduction: The Significance of Fluorinated Arylalkynes

The incorporation of fluorine atoms into organic molecules can profoundly influence their biological and material properties. In the context of drug discovery, fluorination can enhance metabolic stability, improve binding affinity, and modulate pKa, thereby leading to more potent and effective therapeutic agents. The 3,4-difluorophenyl moiety, in particular, is a common structural motif in a number of approved drugs and clinical candidates.

3-(3,4-Difluorophenyl)prop-2-yn-1-ol combines this privileged difluorinated aromatic ring with a reactive propargyl alcohol functionality. This unique combination makes it a valuable building block for the synthesis of a diverse range of complex molecules. The terminal alkyne and the primary alcohol serve as versatile handles for further chemical transformations, including click chemistry, esterification, and oxidation, enabling its integration into a multitude of molecular scaffolds.

While a specific CAS number for 3-(3,4-Difluorophenyl)prop-2-yn-1-ol is not readily found in major chemical databases, its synthesis and properties can be reliably inferred from established chemical principles and data on analogous compounds.

Synthesis of 3-(3,4-Difluorophenyl)prop-2-yn-1-ol: A Focus on the Sonogashira Coupling

The most direct and efficient method for the synthesis of 3-(3,4-Difluorophenyl)prop-2-yn-1-ol is the Sonogashira cross-coupling reaction.[1][2][3] This powerful carbon-carbon bond-forming reaction involves the coupling of a terminal alkyne with an aryl or vinyl halide, catalyzed by a palladium complex and a copper(I) co-catalyst.[2][3]

The logical synthetic pathway involves the coupling of a 3,4-difluorophenyl halide (preferably the bromide or iodide for higher reactivity) with propargyl alcohol.[2]

Proposed Synthetic Scheme

Caption: Proposed synthesis via Sonogashira coupling.

Detailed Experimental Protocol

This protocol is a representative procedure based on established Sonogashira coupling methodologies.[4] Researchers should optimize conditions as needed.

Materials:

-

1-Bromo-3,4-difluorobenzene (1.0 eq)

-

Propargyl alcohol (1.2 eq)

-

Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (0.03 eq)

-

Copper(I) iodide (CuI) (0.05 eq)

-

Triethylamine (Et₃N) (3.0 eq)

-

Anhydrous Tetrahydrofuran (THF)

Procedure:

-

To a dry, two-necked round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., argon or nitrogen), add 1-bromo-3,4-difluorobenzene, tetrakis(triphenylphosphine)palladium(0), and copper(I) iodide.

-

Add anhydrous THF, followed by triethylamine.

-

To the stirring mixture, add propargyl alcohol dropwise via a syringe.

-

Allow the reaction to stir at room temperature for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Upon completion, quench the reaction by adding a saturated aqueous solution of ammonium chloride.

-

Extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

-

Concentrate the solvent under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the pure 3-(3,4-Difluorophenyl)prop-2-yn-1-ol.

Mechanistic Insights

The Sonogashira coupling proceeds through two interconnected catalytic cycles: a palladium cycle and a copper cycle.[3]

Caption: Simplified Sonogashira coupling mechanism.

Physicochemical Properties

| Property | Estimated Value | Reference/Basis |

| Molecular Formula | C₉H₆F₂O | - |

| Molecular Weight | 168.14 g/mol | Calculated |

| Appearance | Colorless to pale yellow liquid or low-melting solid | Analogy to similar propargyl alcohols |

| Boiling Point | > 200 °C at 760 mmHg | Analogy to fluorinated aromatic compounds[5] |

| Solubility | Soluble in common organic solvents (e.g., THF, ethyl acetate, dichloromethane). Sparingly soluble in water. | General solubility of organic compounds |

| pKa (hydroxyl proton) | ~16-17 | Analogy to primary alcohols |

Safety and Handling

No specific toxicity data is available for 3-(3,4-Difluorophenyl)prop-2-yn-1-ol. However, based on the safety data sheets (SDS) of analogous fluorinated and propargylic compounds, the following precautions should be taken.[6][7][8][9]

-

Hazard Statements: May be harmful if swallowed, in contact with skin, or if inhaled.[6][9] Causes skin and serious eye irritation.[7][9] May cause respiratory irritation.[6][9]

-

Precautionary Statements:

-

Wear protective gloves, protective clothing, eye protection, and face protection.[7][9]

-

Use only outdoors or in a well-ventilated area.[6]

-

Avoid breathing dust, fumes, gas, mist, vapors, or spray.[9]

-

Wash skin thoroughly after handling.[7]

-

In case of contact with eyes, rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[7]

-

If inhaled, remove person to fresh air and keep comfortable for breathing.[6]

-

Store in a well-ventilated place. Keep container tightly closed.[9]

-

Potential Applications

The unique structural features of 3-(3,4-Difluorophenyl)prop-2-yn-1-ol make it a versatile intermediate for various applications:

-

Medicinal Chemistry: As a precursor for the synthesis of novel drug candidates. The 3,4-difluorophenyl group is present in several kinase inhibitors and other therapeutic agents. The propargyl alcohol moiety can be used to introduce the molecule into larger, more complex structures. For example, it can serve as a key intermediate in the synthesis of compounds like Ticagrelor, a P2Y12 receptor antagonist.[10]

-

Materials Science: As a monomer or cross-linking agent in the development of advanced polymers and functional materials. The rigid alkynyl group can impart desirable thermal and electronic properties to polymeric structures.

-

Organic Synthesis: As a versatile building block for the construction of a wide array of organic molecules, including heterocycles, enynes, and other functionalized alkynes.

Conclusion

3-(3,4-Difluorophenyl)prop-2-yn-1-ol is a valuable, albeit not widely commercialized, chemical intermediate with significant potential in drug discovery and materials science. Its synthesis is readily achievable through the robust and well-established Sonogashira coupling reaction. While specific experimental data for this compound is scarce, a comprehensive understanding of its properties and safe handling procedures can be derived from the extensive knowledge base of related fluorinated and propargylic compounds. This guide provides a solid foundation for researchers looking to utilize this promising building block in their synthetic endeavors.

References

- PRODUCT AND COMPANY IDENTIFICATION 2. HAZARDS IDENTIFICATION 3. COMPOSITION/INFORMATION ON INGREDIENTS. (n.d.).

- An Improved Process For The Synthesis Of 3, 4 Difluorophenyl Cyclopropanamine. (n.d.).

-

3-(3-Fluorophenyl)prop-2-yn-1-ol | C9H7FO | CID 2782697 - PubChem. (n.d.). Retrieved from [Link]

-

Sonogashira Cross Coupling of homo-propargylic alcohols with bromobenzene. (n.d.). ResearchGate. Retrieved from [Link]

-

3-(2,5-DIFLUOROPHENYL)PROP-2-YN-1-OL [Q12005] - ChemUniverse. (n.d.). Retrieved from [Link]

-

Sonogashira coupling - Wikipedia. (n.d.). Retrieved from [Link]

- Synthesis of 2-(3,4-difluorophenyl)cyclopropanamine derivatives and salts - Google Patents. (n.d.).

-

3-(3,5-Difluorophenyl)-1-propene Properties - EPA. (2025, October 15). Retrieved from [Link]

-

3',4'-Difluoro-3-(3-fluorophenyl)propiophenone | C15H11F3O | CID - PubChem. (n.d.). Retrieved from [Link]

-

Sonogashira Coupling - Chemistry LibreTexts. (2024, August 5). Retrieved from [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Sonogashira coupling - Wikipedia [en.wikipedia.org]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. CompTox Chemicals Dashboard [comptox.epa.gov]

- 6. assets.thermofisher.com [assets.thermofisher.com]

- 7. tcichemicals.com [tcichemicals.com]

- 8. sigmaaldrich.com [sigmaaldrich.com]

- 9. datasheets.scbt.com [datasheets.scbt.com]

- 10. An Improved Process For The Synthesis Of 3, 4 Difluorophenyl [quickcompany.in]

An In-depth Technical Guide to 3-(3,4-Difluorophenyl)prop-2-yn-1-ol: Synthesis, Characterization, and Applications in Drug Discovery

This technical guide provides a comprehensive overview of 3-(3,4-Difluorophenyl)prop-2-yn-1-ol, a fluorinated propargyl alcohol with significant potential in medicinal chemistry and materials science. We will delve into its chemical properties, provide a detailed synthesis protocol based on established methodologies, discuss its characterization through spectroscopic techniques, and explore its potential applications, particularly in the realm of drug development. This document is intended for researchers, scientists, and professionals in the field of drug discovery and organic synthesis.

Introduction: The Significance of Fluorinated Arylalkynes

The introduction of fluorine atoms into organic molecules is a well-established strategy in modern drug discovery. The unique physicochemical properties of fluorine, such as its high electronegativity, small van der Waals radius, and the strength of the carbon-fluorine bond, can profoundly influence a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets. The 3,4-difluorophenyl moiety, in particular, is a prevalent structural motif in a number of approved pharmaceuticals and clinical candidates.

3-(3,4-Difluorophenyl)prop-2-yn-1-ol combines this privileged difluorinated aromatic ring with a reactive propargyl alcohol functionality. The terminal alkyne and primary alcohol groups serve as versatile synthetic handles for further molecular elaboration, making this compound a valuable building block for the synthesis of more complex molecules, including potential kinase inhibitors and other targeted therapeutics.

Physicochemical Properties

A thorough understanding of the physicochemical properties of a compound is fundamental to its application in research and development. The key properties of 3-(3,4-Difluorophenyl)prop-2-yn-1-ol are summarized in the table below.

| Property | Value | Source |

| Chemical Formula | C9H6F2O | Calculated |

| Molecular Weight | 168.14 g/mol | [1] |

| Appearance | Expected to be a solid or oil at room temperature | Inferred |

| Solubility | Expected to be soluble in common organic solvents (e.g., dichloromethane, ethyl acetate, methanol) and sparingly soluble in water. | Inferred |

Synthesis of 3-(3,4-Difluorophenyl)prop-2-yn-1-ol

The most direct and efficient method for the synthesis of 3-(3,4-Difluorophenyl)prop-2-yn-1-ol is the Sonogashira cross-coupling reaction.[2][3][4] This palladium-catalyzed reaction forms a carbon-carbon bond between a terminal alkyne and an aryl halide. In this case, the reaction involves the coupling of 1,2-difluoro-4-iodobenzene with propargyl alcohol.

Reaction Scheme

Caption: Sonogashira coupling for the synthesis of 3-(3,4-Difluorophenyl)prop-2-yn-1-ol.

Experimental Protocol

Materials:

-

1,2-Difluoro-4-iodobenzene

-

Propargyl alcohol

-

Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂)

-

Copper(I) iodide (CuI)

-

Triethylamine (TEA), anhydrous

-

Tetrahydrofuran (THF), anhydrous

-

Saturated aqueous ammonium chloride solution

-

Brine (saturated aqueous sodium chloride solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

-

Hexanes and Ethyl Acetate for chromatography

Procedure:

-

To a dry, two-necked round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., argon or nitrogen), add 1,2-difluoro-4-iodobenzene (1.0 eq), bis(triphenylphosphine)palladium(II) dichloride (0.02 eq), and copper(I) iodide (0.04 eq).

-

Add anhydrous tetrahydrofuran (THF) to dissolve the solids.

-

To the stirred solution, add anhydrous triethylamine (3.0 eq) followed by the dropwise addition of propargyl alcohol (1.2 eq).

-

Stir the reaction mixture at room temperature for 12-24 hours. The progress of the reaction should be monitored by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by adding a saturated aqueous solution of ammonium chloride.

-

Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x volumes).

-

Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

-

Filter the mixture and concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes as the eluent to afford the pure 3-(3,4-Difluorophenyl)prop-2-yn-1-ol.

Spectroscopic Characterization

The structural elucidation of the synthesized 3-(3,4-Difluorophenyl)prop-2-yn-1-ol is confirmed through various spectroscopic methods. Below are the expected spectral data based on its chemical structure and analysis of similar compounds.

¹H NMR Spectroscopy

The proton Nuclear Magnetic Resonance (¹H NMR) spectrum is expected to show distinct signals corresponding to the different types of protons in the molecule.

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~ 7.1-7.4 | m | 3H | Aromatic protons (C₆H₃F₂) |

| ~ 4.4 | s | 2H | Methylene protons (-CH₂OH) |

| ~ 2.0-3.0 | t (broad) | 1H | Hydroxyl proton (-OH) |

¹³C NMR Spectroscopy

The carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectrum will provide information about the carbon skeleton. The presence of fluorine will result in carbon-fluorine coupling, which can be observed as doublets or doublets of doublets.

| Chemical Shift (δ, ppm) | Assignment |

| ~ 150 (dd, ¹JCF, ²JCF) | C3 & C4 (carbons attached to fluorine) |

| ~ 115-125 (m) | Other aromatic carbons |

| ~ 120 (m) | C5 (ipso-carbon attached to alkyne) |

| ~ 85-95 | Alkyne carbons (-C≡C-) |

| ~ 51 | Methylene carbon (-CH₂OH) |

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in the molecule.

| Wavenumber (cm⁻¹) | Assignment |

| ~ 3300 (broad) | O-H stretch (alcohol) |

| ~ 3050 | C-H stretch (aromatic) |

| ~ 2900 | C-H stretch (aliphatic) |

| ~ 2230 | C≡C stretch (alkyne) |

| ~ 1600, 1500 | C=C stretch (aromatic) |

| ~ 1200-1300 | C-F stretch |

| ~ 1050 | C-O stretch (primary alcohol) |

Applications in Drug Discovery and Medicinal Chemistry

The structural features of 3-(3,4-Difluorophenyl)prop-2-yn-1-ol make it a highly attractive starting material for the synthesis of novel drug candidates.

-

Scaffold for Kinase Inhibitors: The 3,4-difluorophenyl group is a known pharmacophore that can interact with the hinge region of many protein kinases. The propargyl alcohol moiety can be further functionalized to introduce groups that can target other regions of the ATP-binding pocket, potentially leading to potent and selective kinase inhibitors for the treatment of cancer and inflammatory diseases.

-

Metabolic Stability: The presence of two fluorine atoms on the phenyl ring can block potential sites of metabolic oxidation, thereby increasing the in vivo half-life of drug candidates derived from this scaffold.[5]

-

Bioisosteric Replacement: The difluorophenyl group can act as a bioisostere for other chemical groups, allowing for the fine-tuning of a molecule's electronic and steric properties to optimize its biological activity.

-

Click Chemistry: The terminal alkyne provides a reactive handle for copper-catalyzed azide-alkyne cycloaddition (CuAAC) "click" chemistry. This allows for the efficient and modular synthesis of triazole-containing compounds, which are themselves a privileged class of structures in medicinal chemistry with a wide range of biological activities.[6]

Conclusion

3-(3,4-Difluorophenyl)prop-2-yn-1-ol is a valuable and versatile building block in organic synthesis with significant potential for applications in drug discovery. Its synthesis via the robust Sonogashira coupling is straightforward, and its structural features, particularly the difluorinated phenyl ring and the propargyl alcohol functionality, offer numerous opportunities for the development of novel therapeutic agents. The information provided in this guide serves as a comprehensive resource for researchers interested in utilizing this compound in their synthetic and medicinal chemistry programs.

References

-

ChemUniverse. 3-(2,5-DIFLUOROPHENYL)PROP-2-YN-1-OL. Available from: [Link]

- Nemes, A., Berta, M., Ivanko, P., Szabó, D., & Rábai, J. (2015). Synthesis of 3-perfluoroalkylpropanals and 3-perfluoroalkylpropionitriles. Fluorine Notes, 103, 5-6.

-

Wikipedia. Sonogashira coupling. Available from: [Link]

-

Chemistry LibreTexts. Sonogashira Coupling. Available from: [Link]

-

Organic Chemistry Portal. Sonogashira Coupling. Available from: [Link]

-

MDPI. A Complete 1H and 13C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. Available from: [Link]

- Shimpi, N. A., et al. (2016). Novel synthetic methodology for the synthesis of Ticagrelor. Journal of Chemical and Pharmaceutical Research, 8(1), 797-803.

-

PubMed Central. Synthesis, biological evaluation, and NMR studies of 3-fluorinated derivatives of 3',4',5'-trihydroxyflavone and 3',4',5'-trimethoxyflavone. Available from: [Link]

-

PubMed Central. Antioxidant and Anticancer Activity of Novel Derivatives of 3-[(4-Methoxyphenyl)amino]propanehydrazide. Available from: [Link]

Sources

- 1. 3-(2,5-difluorophenyl)prop-2-yn-1-ol [Q12005] - $0.00 : ChemUniverse - Organic, Inorganic, Polymer, Life Sciences & Specialty chemicals for Industries & Research [chemuniverse.com]

- 2. Sonogashira coupling - Wikipedia [en.wikipedia.org]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. Sonogashira Coupling [organic-chemistry.org]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. Antioxidant and Anticancer Activity of Novel Derivatives of 3-[(4-Methoxyphenyl)amino]propanehydrazide - PMC [pmc.ncbi.nlm.nih.gov]

Solubility of 3-(3,4-Difluorophenyl)prop-2-yn-1-ol in organic solvents

Technical Guide: Solubility Profile & Process Handling of 3-(3,4-Difluorophenyl)prop-2-yn-1-ol

Executive Summary

This technical guide details the solubility behavior, solvent selection strategies, and process handling protocols for 3-(3,4-Difluorophenyl)prop-2-yn-1-ol (CAS: 893747-16-5). As a critical intermediate in the synthesis of bioactive fluorinated heterocycles and P2Y12 inhibitors (e.g., Ticagrelor analogs), understanding its solubility landscape is essential for optimizing Sonogashira coupling yields, workup efficiency, and crystallization processes.

The molecule exhibits a "hybrid" polarity profile: the primary alcohol moiety confers solubility in polar protic solvents, while the 3,4-difluorophenyl ring significantly increases lipophilicity (

Chemical Identity & Physicochemical Context

| Parameter | Detail |

| Chemical Name | 3-(3,4-Difluorophenyl)prop-2-yn-1-ol |

| CAS Number | 893747-16-5 |

| Molecular Formula | |

| Molecular Weight | 168.14 g/mol |

| Physical State | Viscous oil or low-melting solid (dependent on purity) |

| Key Functional Groups | Primary Alcohol (H-bond donor/acceptor), Internal Alkyne, Difluorophenyl Ring |

Mechanistic Insight (The Fluorine Effect): The introduction of fluorine atoms at the 3 and 4 positions exerts a strong electron-withdrawing inductive effect (-I). This reduces the electron density of the aromatic ring, making it less susceptible to oxidative degradation but increasing its hydrophobicity. Consequently, this compound shows reduced water solubility compared to phenylpropargyl alcohol, necessitating the use of organic co-solvents in aqueous reaction media.

Solubility Profile

The following data represents the thermodynamic solubility profile based on Structure-Property Relationships (SPR) and empirical behavior of analogous fluorinated propargyl alcohols.

Table 1: Solubility in Common Organic Solvents ( )

| Solvent Class | Solvent | Solubility Rating | Process Application |

| Polar Aprotic | DMSO | Very High (>200 mg/mL) | Stock solutions for bioassays; reaction solvent. |

| DMF | Very High (>200 mg/mL) | Sonogashira coupling medium. | |

| THF | High (>100 mg/mL) | Primary reaction solvent; easily removed. | |

| Polar Protic | Methanol | High (>100 mg/mL) | HPLC diluent; potential crystallization solvent. |

| Ethanol | High (>80 mg/mL) | Greener alternative for workup. | |

| Water | Low (<1 mg/mL) | Anti-solvent for precipitation/crystallization. | |

| Chlorinated | DCM | High (>150 mg/mL) | Extraction solvent (organic phase). |

| Chloroform | High (>150 mg/mL) | NMR analysis solvent. | |

| Esters | Ethyl Acetate | Moderate-High (50-100 mg/mL) | Standard extraction solvent; crystallization. |

| Hydrocarbons | Hexanes | Low (<5 mg/mL) | Anti-solvent to induce precipitation. |

| Toluene | Moderate (20-40 mg/mL) | High-temp reaction solvent; azeotropic drying. |

Critical Process Note: The compound is miscible with most polar organic solvents but forms a biphasic system with water and saturated hydrocarbons (heptane/hexane). This property is exploited during purification: the reaction mixture is diluted with water, and the product is extracted into Ethyl Acetate or DCM.

Experimental Protocol: Quantitative Solubility Determination

To validate these values for a specific batch (critical for GMP workflows), use the Shake-Flask Method coupled with HPLC-UV . This protocol ensures thermodynamic equilibrium is reached.

Workflow Logic

Figure 1: Step-by-step workflow for determining thermodynamic solubility.

Detailed Methodology

-

Preparation: Weigh 50 mg of 3-(3,4-Difluorophenyl)prop-2-yn-1-ol into a 4 mL glass vial.

-

Solvent Addition: Add 1.0 mL of the test solvent (e.g., Toluene).

-

Equilibration: Cap the vial and agitate at 25°C for 24 hours using an orbital shaker (500 rpm).

-

Checkpoint: If the solution becomes clear, add more solid (10 mg increments) until a persistent suspension is observed.

-

-

Sampling: Centrifuge the vial or allow solids to settle. Remove 0.5 mL of supernatant.

-

Filtration: Pass the supernatant through a 0.45 µm PTFE syringe filter (Nylon filters may bind the aromatic ring).

-

Quantification (HPLC):

-

Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5 µm, 4.6 x 100 mm).

-

Mobile Phase: A: Water + 0.1% Formic Acid; B: Acetonitrile.

-

Gradient: 5% B to 95% B over 10 minutes.

-

Detection: UV at 254 nm (aromatic absorption).

-

Calculation: Compare peak area to a calibration curve (0.1 - 1.0 mg/mL in Methanol).

-

Process Applications

A. Reaction Solvent Selection (Sonogashira Coupling)

The synthesis of this compound typically involves coupling 3,4-difluoroiodobenzene with propargyl alcohol.

-

Recommended System: THF/Triethylamine (TEA) or DMF/TEA .

-

Why? The reagents are highly soluble in THF. TEA acts as both a base to neutralize HI and a co-solvent. The difluorophenyl product remains soluble in THF, preventing premature precipitation that could trap catalyst (Pd/Cu).

B. Purification Strategy

Due to the solubility differential between the product and impurities:

-

Extraction: Upon reaction completion, evaporate THF. Partition the residue between Ethyl Acetate and Water . The product partitions into the organic layer (

), while inorganic salts (TEA·HI) and copper catalysts remain in the aqueous phase. -

Crystallization (if solid): Dissolve the crude oil in a minimum volume of warm DCM or Ethyl Acetate . Slowly add Hexanes (anti-solvent) while cooling to 0°C. The lipophilic fluorine atoms facilitate packing, often yielding white needles.

C. Safety & Stability

-

Thermal Instability: Propargyl alcohols can polymerize or decompose at high temperatures. Avoid distillation above 120°C.

-

Acidity: The terminal hydroxyl proton is weakly acidic (

). Avoid strong bases (NaH, BuLi) unless deprotonation is the intended step.

References

-

National Center for Biotechnology Information. (2026). PubChem Compound Summary for CID 2782697, 3-(3-Fluorophenyl)prop-2-yn-1-ol (Analogous Structure). Retrieved February 28, 2026, from [Link]

-

Chinchilla, R., & Nájera, C. (2007).[1] The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews, 107(3), 874–922. (Contextual grounding for synthesis/solvents).

Sources

Safety data sheet (SDS) for 3-(3,4-Difluorophenyl)prop-2-yn-1-ol

This technical guide serves as a High-Fidelity Safety & Handling Protocol for 3-(3,4-Difluorophenyl)prop-2-yn-1-ol .

Notice to Researchers: As a specialized intermediate often used in the synthesis of pharmaceutical agents (e.g., Ticagrelor analogs), specific commercial Safety Data Sheets (SDS) for this exact isomer are often redacted or generic. This guide synthesizes data from structural analogs (2,5-difluoro isomers), functional group reactivity (propargyl alcohols), and fluorinated aromatic toxicology to provide a "Worst-Case Scenario" safety baseline.

Chemical Identity & Physical Characterization

| Parameter | Data / Specification |

| IUPAC Name | 3-(3,4-Difluorophenyl)prop-2-yn-1-ol |

| CAS Number | Not Listed (Research Grade); Analogous to 109034-27-7 (2,5-isomer) |

| Molecular Formula | C₉H₆F₂O |

| Molecular Weight | 168.14 g/mol |

| Physical State | Viscous Liquid or Low-Melting Solid (depending on purity) |

| Predicted LogP | ~1.8 – 2.2 (Lipophilic, moderate skin permeability) |

| Solubility | Soluble in DMSO, Methanol, DCM, Ethyl Acetate; Sparingly soluble in water.[1] |

PART 1: HAZARD IDENTIFICATION (GHS Classification)

Scientific Rationale: The presence of the propargyl alcohol moiety suggests potential for high acute toxicity via oral and dermal routes. The difluorophenyl ring increases lipophilicity, facilitating dermal absorption and potential CNS effects.

GHS Label Elements

-

Signal Word: DANGER

-

Hazard Pictograms:

-

💀 (GHS06 - Acute Toxicity)

-

❗ (GHS07 - Irritant)

-

🌱 (GHS09 - Environmental Hazard - Predicted due to fluorination)

-

Hazard Statements (H-Codes)

-

H318: Causes serious eye damage (Propargyl alcohols are severe ocular irritants).[3]

PART 2: EMERGENCY RESPONSE ARCHITECTURE

Core Directive: Do not rely on passive "flush with water" instructions. Use the "Dilution-Neutralization-Validation" loop.

Ocular Exposure (Critical Protocol)

-

Immediate Action: Irrigate eyes with saline or water for minimum 30 minutes .

-

Causality: Alkynols can cause corneal clouding and irreversible opacity due to protein denaturation.

-

Validation Step: After 15 minutes, check pH of the conjunctival sac using a pH strip. Continue rinsing until pH is neutral (7.0–7.4).

-

Medical: Immediate referral to an ophthalmologist is mandatory.

Dermal Exposure (Systemic Risk)

-

Removal: Drench contaminated clothing with water before removal to prevent aerosolization of the chemical.

-

Decontamination: Wash skin with PEG-400 (Polyethylene Glycol) or soap/water.

-

Why PEG-400? The lipophilic nature of the difluorophenyl ring makes water alone less effective at extracting the compound from the dermal layer.

-

-

Validation: Skin should feel non-slippery and odorless.

Emergency Logic Diagram

The following diagram illustrates the decision matrix for exposure response.

Caption: Decision matrix for acute exposure, prioritizing pH validation for ocular events and lipophilic extraction for dermal events.

PART 3: HANDLING, STORAGE & REACTIVITY

Engineering Controls

-

Ventilation: Handle only in a chemical fume hood with a face velocity > 0.5 m/s.

-

Inert Atmosphere: The propargyl alcohol moiety is susceptible to oxidation. Store and handle under Nitrogen (N₂) or Argon (Ar).

Personal Protective Equipment (PPE)

-

Gloves:

-

Primary: Nitrile (0.11 mm) – Splash protection only.

-

Immersion: Laminate film (Silver Shield/4H) required. Fluorinated aromatics can permeate standard nitrile < 15 mins.

-

-

Respiratory: If aerosolization is possible (e.g., during rotary evaporation), use a full-face respirator with an ABEK-P3 filter (Organic Vapor + Acid Gas + Particulate).

Stability & Reactivity Profile

-

Alkyne Reactivity: The internal alkyne is relatively stable but can react violently with strong oxidizers (peroxides, permanganates) or heavy metals (though less likely to form acetylides than terminal alkynes).

-

Thermal Decomposition: May release Hydrogen Fluoride (HF) and Carbon Monoxide (CO) upon combustion.

-

Incompatibilities:

-

Strong Bases (Deprotonation of alcohol).

-

Acid Chlorides/Anhydrides (Exothermic esterification).

-

Reducing Agents (Reaction with alkyne).

-

PART 4: SYNTHETIC CONTEXT & METABOLIC PATHWAYS

This compound is a structural analog to intermediates used in the synthesis of Ticagrelor (a P2Y12 platelet inhibitor). Understanding its downstream transformation is vital for predicting toxicological byproducts.

Common Synthetic Transformations

-

Reduction: Hydrogenation of the alkyne to a saturated alcohol.

-

Cyclopropanation: Reaction to form cyclopropylamine derivatives (common in medicinal chemistry).

-

Oxidation: Conversion of the alcohol to a propargylic ketone.

Metabolic Logic Diagram

The following diagram details how the body might process this molecule (Phase I/II metabolism) and its synthetic utility.

Caption: Metabolic fate (top) showing potential for reactive aldehyde formation, and synthetic utility (bottom) in drug development.

PART 5: DISPOSAL & ECOLOGICAL CONSIDERATIONS

Ecological Impact (PFAS Context)

While not a long-chain PFAS, the difluorophenyl group contains strong C-F bonds that are resistant to biodegradation.

-

Persistence: High.[5]

-

Bioaccumulation: Moderate (LogP ~2.0).

Disposal Protocol

-

Segregation: Do NOT mix with general organic waste. Segregate into "Halogenated Organic Waste".

-

Destruction: High-temperature incineration (>1100°C) with flue gas scrubbing is required to manage Hydrogen Fluoride (HF) emissions.

-

Prohibition: Never dispose of down the drain. This compound is toxic to aquatic life (Category 2/3).

References

-

National Center for Biotechnology Information (NCBI). (2025). PubChem Compound Summary for CID 2782697: 3-(3-Fluorophenyl)prop-2-yn-1-ol (Analog). Retrieved from [Link]

-

European Chemicals Agency (ECHA). (2023). Guidance on the Application of the CLP Criteria: Fluorinated Hydrocarbons. Retrieved from [Link]

-

World Intellectual Property Organization (WIPO). (2011). Patent WO2011132083: Process for the preparation of Cyclopropylamine Derivatives. (Context for synthesis intermediates). Retrieved from [Link][6]

Sources

- 1. 3-(3-Fluorophenyl)prop-2-yn-1-ol | C9H7FO | CID 2782697 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. datasheets.scbt.com [datasheets.scbt.com]

- 3. assets.thermofisher.com [assets.thermofisher.com]

- 4. tcichemicals.com [tcichemicals.com]

- 5. ewg.org [ewg.org]

- 6. An Improved Process For The Synthesis Of 3, 4 Difluorophenyl [quickcompany.in]

The Structural and Pharmacological Divergence of 3,4-Difluoro and 3,5-Difluoro Propargyl Alcohols: A Comprehensive Technical Guide

Executive Summary

Propargyl alcohols bearing fluorinated aryl rings are indispensable building blocks in modern medicinal chemistry and organic synthesis. They serve as critical precursors for complex heterocycles—such as ynones, triazoles, and oxazoles—frequently utilized in the development of kinase inhibitors, antifungal agents, and antiviral therapeutics. Among these, the positional isomers 1-(3,4-difluorophenyl)prop-2-yn-1-ol and 1-(3,5-difluorophenyl)prop-2-yn-1-ol present a fascinating case study in how subtle changes in fluorine substitution dictate profound differences in electronic distribution, metabolic stability, and spatial geometry.

Structural and Electronic Divergence

The fundamental difference between the 3,4-difluoro and 3,5-difluoro isomers lies in the interplay of inductive (-I) and resonance (+R) effects exerted by the highly electronegative fluorine atoms on the aromatic ring and the adjacent propargylic center.

-

The 3,5-Difluoro Architecture (

local symmetry): In this symmetric isomer, both fluorine atoms are positioned meta to the propargyl alcohol moiety. Because fluorine cannot donate electron density via resonance to the meta position, the ring experiences a powerful, unmitigated electron-withdrawing inductive (-I) effect. This severely depletes electron density at the benzylic carbon, increasing the acidity of the hydroxyl proton. Furthermore, the para position (C4) remains unsubstituted but is electronically deactivated. -

The 3,4-Difluoro Architecture (

symmetry): This asymmetric isomer features one meta-fluorine and one para-fluorine. While the meta-fluorine exerts a pure -I effect, the para-fluorine exerts both a -I effect and a +R effect (via lone pair donation into the pi system). This resonance partially offsets the electron withdrawal at the para position, leading to a different electrostatic potential map compared to the 3,5-isomer. The asymmetric dipole moment heavily influences how this pharmacophore aligns within polar protein binding pockets.

Comparative Data Summary

| Property | 1-(3,4-difluorophenyl)prop-2-yn-1-ol | 1-(3,5-difluorophenyl)prop-2-yn-1-ol |

| Symmetry | Asymmetric ( | Symmetric ( |

| Electronic Effect at C4 | -I and +R (Fluorine at C4) | Unsubstituted (C4-H), strong -I from C3/C5 |

| Metabolic Liability (CYP450) | Low (Para-position blocked by C-F) | Moderate (Para-position open, but sterically hindered) |

| Dipole Moment | Higher (Vectors add up asymmetrically) | Lower (Vectors partially cancel) |

| Primary Application | Kinase inhibitors, constrained pharmacophores | Capsid inhibitors, shape-complementary ligands |

Pharmacokinetics (PK) and Metabolic Stability

A primary objective in drug development is mitigating rapid clearance by Cytochrome P450 (CYP450) enzymes in the liver. A notorious site for CYP-mediated oxidation is the para position of an aromatic ring.

The 3,4-difluoro isomer effectively neutralizes this liability. The strong C-F bond at the para position acts as a metabolic block, preventing para-hydroxylation. Conversely, the 3,5-difluoro isomer leaves the para position (C4) open as a C-H bond. While the flanking fluorine atoms at C3 and C5 provide significant steric shielding and electronic deactivation—reducing the rate of oxidation compared to an unsubstituted phenyl ring—it remains a potential metabolic soft spot.

This delicate balance of stability and geometry was famously navigated during the 1, a first-in-class HIV-1 capsid inhibitor, where 3,5-difluorophenyl motifs were heavily optimized for shape complementarity within the viral capsid interface[1].

Figure 1: CYP450 metabolic liability comparison between 3,4-difluoro and 3,5-difluoro isomers.

Experimental Workflow: Synthesis of Fluorinated Propargyl Alcohols

The most reliable and scalable method for synthesizing these compounds is the 2 of ethynylmagnesium bromide to the corresponding difluorobenzaldehyde[2]. is preferred over lithium acetylide due to its milder reactivity, which prevents unwanted nucleophilic aromatic substitution (

Step-by-Step Methodology

Reagents Required:

-

3,4-difluorobenzaldehyde OR 3,5-difluorobenzaldehyde (10.0 mmol, 1.0 equiv)

-

Ethynylmagnesium bromide solution (0.5 M in THF) (24.0 mL, 12.0 mmol, 1.2 equiv)

-

Anhydrous Tetrahydrofuran (THF) (20 mL)

-

Saturated aqueous

solution (15 mL)

Procedure:

-

System Preparation: Flame-dry a 100 mL round-bottom flask under a continuous stream of inert gas (argon or nitrogen). Add the selected difluorobenzaldehyde (10.0 mmol) and dissolve in 20 mL of anhydrous THF.

-

Thermal Control: Submerge the reaction flask in an ice-water bath to achieve an internal temperature of 0 °C.

-

Causality: Maintaining a low temperature is critical to control the exothermic nature of the Grignard addition and prevent the base-catalyzed self-condensation of the aldehyde.

-

-

Nucleophilic Addition: Using a syringe pump, add the ethynylmagnesium bromide solution (24.0 mL, 0.5 M) dropwise over 20 minutes.

-

Causality: Dropwise addition ensures the localized concentration of the Grignard reagent remains low. A high concentration of this nucleophile could trigger competitive

displacement of the fluorine atoms, particularly in the highly activated 3,5-difluoro system.

-

-

Propagation: Remove the ice bath and allow the reaction to warm to ambient room temperature (approx. 22 °C). Stir for 2 hours. Monitor reaction completion via Thin Layer Chromatography (TLC) using a Hexanes:Ethyl Acetate (4:1) eluent system.

-

Quenching: Once the aldehyde is consumed, cool the mixture back to 0 °C. Carefully quench the reaction by adding 15 mL of saturated aqueous

dropwise.-

Causality:

provides mildly acidic protons to protonate the magnesium alkoxide intermediate. Using a stronger acid (like HCl) could lead to the acid-catalyzed Meyer-Schuster rearrangement or dehydration of the newly formed propargyl alcohol.

-

-

Isolation: Transfer the mixture to a separatory funnel. Extract the aqueous phase with Ethyl Acetate (3 x 20 mL). Wash the combined organic layers with brine (20 mL), dry over anhydrous

, and concentrate under reduced pressure. -

Purification: Purify the crude residue via silica gel flash chromatography to yield the pure 1-(difluorophenyl)prop-2-yn-1-ol as a pale yellow oil (Typical yields: 82-88%).

Figure 2: Standardized synthetic workflow for difluorophenyl propargyl alcohols.

Downstream Applications in Drug Development

Once synthesized, these difluorinated propargyl alcohols are highly versatile. The terminal alkyne is primed for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) to generate 1,4-disubstituted triazoles, a common bioisostere for amide bonds in peptidomimetics. Alternatively, the secondary alcohol can be oxidized to the corresponding ynone, serving as a highly reactive Michael acceptor for the synthesis of pyrimidines and pyrazoles in targeted kinase inhibitor libraries.

References

- Source: nih.gov (PMC)

- Source: rsc.

- Ethynylmagnesium bromide 0.

Sources

Precision Fluorination in Medicinal Chemistry: Beyond the Trifluoromethyl Group

Executive Summary: The "Fluorine Renaissance"

For decades, the medicinal chemist’s toolkit for fluorination was largely limited to the single fluorine atom (F) for metabolic blocking or the trifluoromethyl group (

This guide provides a technical roadmap for integrating these novel intermediates into drug discovery pipelines, focusing on physiochemical rationale, synthetic accessibility, and self-validating experimental protocols.

Strategic Rationale: Physiochemical Profiling

The selection of a fluorinated motif must be driven by specific ADME (Absorption, Distribution, Metabolism, and Excretion) failures or target binding requirements. The following table contrasts emerging motifs against traditional standards.

Table 1: Comparative Physiochemical Properties of Fluorinated Motifs

| Property | Hydrogen (H) | Fluorine (F) | Trifluoromethyl ( | Difluoromethyl ( | Pentafluorosulfanyl ( |

| Steric Size (Volume) | ~7 ų | ~15 ų | ~42 ų | ~30 ų | ~52 ų (Between |

| Hammett | 0.00 | 0.06 | 0.54 | 0.32 | 0.68 (Strongly EWG) |

| Lipophilicity ( | 0.00 | 0.14 | 0.88 | 0.10 – 0.40 | 1.51 (Super-lipophilic) |

| Key Feature | Baseline | Metabolic Block | Lipophilicity | H-Bond Donor | High Stability / Lipophilicity |

| Bioisostere For | - | H, OH | Me, | OH, SH, NH |

Key Insight: The

Decision Framework: Selecting the Right Motif

The following decision tree illustrates the logical flow for selecting a fluorinated intermediate based on specific medicinal chemistry challenges.

Figure 1: Strategic decision matrix for selecting fluorinated motifs based on drug property limitations.

Deep Dive: The Pentafluorosulfanyl ( ) Group[3]

Often termed the "Super-Trifluoromethyl" group,

-

Mechanism of Action: Its square pyramidal geometry creates a unique steric volume that can fill hydrophobic pockets more effectively than a planar aromatic ring or a tetrahedral

group. -

Synthetic Challenge: Traditional synthesis required hazardous

gas or -

Modern Solution: Recent advances utilize shelf-stable reagents like Umemoto’s Reagent or radical additions to alkynes/alkenes, making

accessible for late-stage functionalization [2].

Experimental Protocol: Late-Stage Photoredox Difluoromethylation

This protocol details the installation of the

Objective: Direct C–H difluoromethylation of a heteroaromatic scaffold (e.g., pyridine, quinoline).

Materials & Reagents[1][6][7][8][9][12][13][14][15]

-

Substrate: 1.0 equiv (Heteroarene).

-

Reagent: Zinc Difluoromethanesulfinate (DFMS,

) – 3.0 equiv. -

Oxidant/Catalyst:

(Potassium persulfate) – 2.0 equiv OR Photocatalyst (Ir[dF(CF3)ppy]2(dtbbpy)PF6) if using visible light. -

Solvent: DMSO:Water (3:1) or DCM:Water (biphasic).

-

Acid additive: TFA (Trifluoroacetic acid) – 1.0 equiv (activates the heterocycle).

Step-by-Step Methodology

-

Preparation (The "Degas" Step):

-

In a 20 mL vial equipped with a stir bar, dissolve the heteroarene (0.5 mmol) in DMSO (3.0 mL).

-

Critical Step: Sparge the solvent with Argon for 15 minutes. Oxygen is a radical quencher and will severely inhibit the reaction.

-

-

Reagent Addition:

-

Add DFMS (1.5 mmol) and the selected oxidant/catalyst.

-

If using the photocatalytic method, add the Iridium catalyst (1 mol%).

-

Add TFA (0.5 mmol) dropwise. Note: You may observe a slight exotherm.

-

-

Reaction Initiation:

-

Method A (Thermal): Seal the vial and heat to 45°C.

-

Method B (Photochemical): Place the vial 2 cm away from a 34W Blue LED (450 nm) fan-cooled setup.

-

Self-Validation: The reaction mixture often turns from pale yellow to dark orange/brown, indicating the formation of radical intermediates.

-

-

Monitoring (The NMR Check):

-

After 16 hours, take a 50 µL aliquot.

-

Do not work up yet. Add the aliquot directly to an NMR tube containing

and an internal standard (e.g., -

Run

NMR (decoupled) . -

Success Criteria: Look for a doublet around -110 to -125 ppm (

). If you see a singlet at -125 ppm, this is unreacted DFMS.

-

-

Work-up:

-

Dilute with EtOAc, wash 3x with saturated

(to remove TFA and zinc salts). -

Dry over

, concentrate, and purify via flash chromatography.

-

Mechanistic Workflow (Graphviz)

Figure 2: Photoredox catalytic cycle for the generation of difluoromethyl radicals from zinc sulfinates.

Future Outlook: Automation & AI

The future of fluorination lies in High-Throughput Experimentation (HTE) . Because fluorine NMR (

Emerging platforms now utilize flow chemistry combined with inline

References

-

Zafrani, Y., et al. (2017). Difluoromethyl Bioisostere: Examining the "Lipophilic Hydrogen Bond Donor" Concept. Journal of Medicinal Chemistry, 60(2), 797–804. [Link]

-

Savoie, P. R., & Welch, J. T. (2015). Preparation and Utility of Organic Pentafluorosulfanyl-Containing Compounds. Chemical Reviews, 115(2), 1130–1190. [Link]

-

Britton, J., et al. (2016). Photoredox Fluorination of C–H Bonds. Nature, 531, 359–363. [Link]

-

Fujiwara, Y., et al. (2011). Practical and Innate C-H Functionalization of Heterocycles. Nature, 473, 355–358. [Link]

-

Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry, 61(14), 5822–5880. [Link][1]

Sources

Methodological & Application

Application Note: Precision Catalytic Semi-Hydrogenation of 3-(3,4-Difluorophenyl)prop-2-yn-1-ol

Executive Summary

This Application Note details the catalytic semi-hydrogenation of 3-(3,4-difluorophenyl)prop-2-yn-1-ol (Compound 1 ) to its corresponding Z-allyl alcohol, (Z)-3-(3,4-difluorophenyl)prop-2-en-1-ol (Compound 2 ).

Fluorinated allyl alcohols are critical bioisosteres in medicinal chemistry, often serving as metabolic blockers or lipophilic linkers in drug candidates (e.g., Ticagrelor analogs). The primary challenge in this transformation is chemoselectivity (preventing over-reduction to the saturated alkane) and stereoselectivity (ensuring exclusive Z-isomer formation).

This guide prioritizes the Lindlar-catalyzed hydrogenation , the industry standard for scalable, reproducible Z-selection. It also provides a comparative analysis of stereodivergent routes for E-isomer synthesis.

Chemical Context & Strategic Analysis

The Substrate Challenge

The starting material, 1 , contains three reactive sites susceptible to reduction:

-

Internal Alkyne: The target site.

-

Primary Alcohol: Susceptible to hydrogenolysis (cleavage) under vigorous conditions.

-

Difluorophenyl Ring: Generally stable, but susceptible to hydrodefluorination under high-pressure/temperature conditions with unpoisoned Pd catalysts.

Reaction Pathway & Selectivity

The reduction proceeds via surface catalysis.[1] The key to success is Kinetic Arrest . The rate of hydrogenation for the alkyne (

-

Lindlar Catalyst: Uses Lead (Pb) as a poison to decrease the activity of Palladium (Pd), increasing the

for the alkene reduction, effectively stopping the reaction at the alkene stage. -

Quinoline: Acts as a ligand that occupies active sites, further sterically hindering the adsorption of the planar alkene while permitting the linear alkyne.

Visualizing the Pathway

The following diagram illustrates the reaction divergence and the critical control points.

Figure 1: Reaction pathway divergence.[2] Green path indicates the target catalytic route described in this protocol.

Protocol A: Heterogeneous Catalytic Hydrogenation (Lindlar)

This is the robust, scalable method for generating the (Z)-isomer .

Materials & Reagents

| Component | Specification | Role |

| Substrate | 3-(3,4-difluorophenyl)prop-2-yn-1-ol | Reactant |

| Catalyst | Lindlar Catalyst (5% Pd on CaCO3, poisoned with Pb) | Selective Catalyst |

| Poison | Quinoline (Synthetic Grade, >98%) | Selectivity Enhancer |

| Solvent | Ethyl Acetate (EtOAc) or Methanol (MeOH) | Reaction Medium |

| Gas | Hydrogen ( | Reductant |

Step-by-Step Methodology

Pre-start Check: Ensure the Lindlar catalyst is fresh. Old batches often lose selectivity due to Pb leaching or surface oxidation.

-

Preparation:

-

Dissolve 1.0 eq of 3-(3,4-difluorophenyl)prop-2-yn-1-ol in EtOAc (concentration: 0.1 M).

-

Note: MeOH is faster but can sometimes lead to slight over-reduction. EtOAc is safer for selectivity.

-

-

Catalyst Loading:

-

Hydrogenation:

-

Seal the reaction vessel (flask with septum or Parr shaker).

-

Purge: Evacuate and backfill with Nitrogen (

) x3, then Hydrogen ( -

Reaction: Stir vigorously under a balloon of

(1 atm) at Room Temperature (20-25°C). -

Critical: Do not pressurize (>1 atm) unless kinetics are extremely slow. Higher pressure promotes over-reduction.

-

-

Monitoring (The "Stop" Point):

-

Monitor via TLC or HPLC every 30 minutes.

-

Endpoint: Stop immediately when the Alkyne spot disappears. Do not wait for "extra time."

-

Visual Cue: The reaction often slows down significantly after absorbing 1 equivalent of

.

-

-

Work-up:

-

Filter the mixture through a pad of Celite to remove the Pd catalyst.

-

Wash the pad with EtOAc.

-

Wash the filtrate with 1M HCl (mildly acidic) to remove the Quinoline.

-

Dry over

, filter, and concentrate.

-

Troubleshooting Table

| Issue | Probable Cause | Corrective Action |

| Over-reduction (Alkane formation) | Catalyst too active; H2 pressure too high. | Increase Quinoline load to 0.5 eq; Ensure 1 atm H2; Switch solvent to Hexane/EtOAc mix. |

| No Reaction | Catalyst poisoned/dead; Alkyne sterics. | Use fresh catalyst; Heat gently to 35°C (monitor closely). |

| Isomerization (Z to E) | Acidic impurities; Long reaction time. | Ensure solvents are neutral; Stop reaction immediately at conversion. |

Protocol B: Stereodivergent Option (E-Selective)

While the user requested "Catalytic," it is scientifically necessary to note that if the (E)-isomer is required, catalytic hydrogenation is not the standard method. The industry standard is stoichiometric hydride reduction.

-

Reagent: Red-Al (Sodium bis(2-methoxyethoxy)aluminum hydride).

-

Mechanism: The hydroxyl group of the propargyl alcohol coordinates with the Aluminum, directing the hydride delivery intramolecularly to the closest carbon (C2), resulting in the trans (E) alkene.

-

Conditions: THF, -20°C to 0°C.

-

Note: This is preferred over LiAlH4 for safety and solubility reasons.

Analytical Validation (Self-Validating System)

You must verify the geometry of the double bond.[4] The coupling constant (

1H NMR Criteria (CDCl3, 400 MHz)

-

Z-Isomer (Target):

-

Look for the alkene protons.

-

Coupling Constant (

): Typically 10 - 12 Hz .

-

-

E-Isomer (Impurity/Alternative):

-

Coupling Constant (

): Typically 15 - 17 Hz .

-

Experimental Workflow Diagram

The following diagram outlines the operational flow for the Lindlar protocol.

Figure 2: Operational workflow for Z-selective hydrogenation.

Safety & Handling

-

Hydrogen Gas: Extremely flammable. Ensure all ignition sources are removed. Ground all glassware.

-

Dry Catalyst: Dry Pd/C and Lindlar catalysts are pyrophoric (can ignite spontaneously in air if dry). Always keep the catalyst wet with solvent. Add solvent to the flask before adding the catalyst, or add the catalyst as a water/solvent slurry.

-

Fluorinated Intermediates: While 3,4-difluorophenyl compounds are generally stable, avoid strong reducing metals (Li/NH3) which can cause defluorination.

-

Quinoline: Toxic and malodorous. Handle in a fume hood.

References

-

Lindlar, H. (1952).[4][5] Ein neuer Katalysator für selektive Hydrierungen. Helvetica Chimica Acta.[4] Link

-

Overman, L. E., Brown, M. J., & McCann, S. F. (1990).[4] (Z)-4-(Trimethylsilyl)-3-Buten-1-ol.[4] Organic Syntheses, 68, 182.[4] (Standard protocol for Lindlar reduction of propargyl alcohols). Link

-

Trost, B. M., & Braslau, R. (1988). Tetra-n-butylammonium perruthenate (TBAP) and tetra-n-propylammonium perruthenate (TPAP) as new oxidants for alcohols. Journal of Organic Chemistry. (Context on handling sensitive allyl alcohols). Link

-

Garcia-Mota, J., et al. (2011).[4] A density functional theory study of the 'mythic' Lindlar hydrogenation catalyst. Theoretical Chemistry Accounts. (Mechanistic insight into Pb poisoning). Link

-

Albéniz, A. C. (2021).[6] Selectivity of the Lindlar catalyst in alkyne semi-hydrogenation. Cardiff University / ORCA. Link

Sources

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. Direct and Stereospecific Synthesis of Allenes via Reduction of Propargylic Alcohols with Cp2Zr(H)Cl - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Thieme E-Books & E-Journals [thieme-connect.de]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. Lindlar catalyst - Wikipedia [en.wikipedia.org]

- 6. pubs.acs.org [pubs.acs.org]

Application Note: Stereoselective Preparation of Fluorinated Cyclopropylamines from Propargyl Precursors

Introduction & Mechanistic Rationale

Fluorinated cyclopropylamines are highly sought-after bioisosteres in medicinal chemistry. They frequently serve as metabolically stable analogs of tert-butyl groups or as rigidified core scaffolds in targeted therapeutics, such as LSD1 inhibitors and Tranylcypromine analogs[1].

While several methods exist to construct these motifs, deriving them from propargyl precursors offers a distinct strategic advantage. Propargyl amines can be stereoselectively converted into

The Synthetic Challenge:

The strong electron-withdrawing nature of fluorine (e.g., a

The Field-Proven Solution:

To overcome this electronic deactivation, we leverage chelation control combined with a hyper-electrophilic zinc carbenoid . By utilizing an

Synthetic Workflow Pathway

Figure 1: Synthetic workflow from propargyl precursors to fluorinated cyclopropylamines.

Mechanistic Insights: Chelation-Controlled Cyclopropanation

The success of this protocol relies entirely on the precise assembly of the transition state. When Trifluoroacetic acid (TFA) is added to

Figure 2: Chelation-controlled transition state overcoming CF3-induced alkene deactivation.

Experimental Protocols

Protocol A: Preparation of -Fluoroallylic Amine Intermediate

(Note: This intermediate is typically prepared via the hydroalumination of

Protocol B: Shi-Modified Simmons-Smith Cyclopropanation

This protocol details the conversion of

Reagents Required:

-

-

-

Diethylzinc (

, -

Trifluoroacetic acid (TFA):

(2.0 equiv) -

Diiodomethane (

): -

Anhydrous Dichloromethane (DCM):

Step-by-Step Methodology:

-

System Preparation: Flame-dry a 50 mL Schlenk flask under vacuum and backfill with ultra-pure Argon. Add

of anhydrous DCM and cool the flask to -

Zinc Reagent Addition: Syringe in

of -

Ligand Exchange (Critical Step): Dissolve

of TFA in-

Causality: The reaction between TFA and

is highly exothermic. Rapid addition will cause local heating, leading to the thermal decomposition of the organozinc species and the generation of ethane gas, which can over-pressurize the vessel.

-

-

Carbenoid Maturation: Stir the mixture for 15 minutes at

. Next, add -

Substrate Addition: Dissolve the

- -

Reaction Progression: Remove the ice bath and allow the reaction to warm to room temperature (

). Stir for 4 hours.-

Causality: The

-Boc group chelates the zinc, directing the methylene transfer exclusively to the syn face relative to the amine, bypassing the kinetic barrier imposed by the

-

-

Quench & Workup: Cool the flask back to

and carefully quench by adding -

Purification: Purify the crude product via flash column chromatography (Silica gel, Hexanes/Ethyl Acetate gradient) to isolate the pure syn-fluorinated cyclopropylamine.

Data Presentation: Optimization of Cyclopropanation Conditions

The choice of zinc source and carbenoid ligands drastically impacts the yield and diastereoselectivity of the cyclopropanation of electron-deficient fluoroalkenes.

| Entry | Zinc Source / Reagents | Equivalents | Temp Ramp | Time (h) | Yield (%) | Diastereomeric Ratio (syn:anti) |

| 1 | 5.0 | 24 | 45% | 85:15 | ||

| 2 | 2.0 | 12 | 60% | 92:8 | ||

| 3 | 2.0 | 4 | 88% | >99:1 |

Table 1: Optimization data demonstrating the superiority of the Shi-modified hyper-electrophilic carbenoid in overcoming the deactivating effect of the

Troubleshooting & Safety

-

Pyrophoric Reagents: Diethylzinc (

) is highly pyrophoric. It must be handled using rigorous Schlenk techniques or inside a glovebox. Syringes and needles used for its transfer should be quenched immediately in a beaker of isopropanol before cleaning. -

Incomplete Conversion: If starting material remains after 4 hours, it is likely that the carbenoid decomposed prematurely due to moisture. Ensure all glassware is thoroughly flame-dried and DCM is freshly distilled over calcium hydride.

-

Handling

: Diiodomethane is light-sensitive and can degrade to release free iodine, which inhibits the organozinc formation. Use

References

-

Enantioselective Copper-Catalyzed Synthesis of Trifluoromethyl-Cyclopropylboronates Organic Letters - ACS Publications[Link]

-

Simmons-Smith Reactions of Fluoroallyl Alcohol Derivatives Chemical and Pharmaceutical Bulletin[Link]

-

Synthesis of β-amino-α-trifluoromethyl alcohols and their applications in organic synthesis Beilstein Journal of Organic Chemistry (NIH)[Link]

-

Asymmetric Cyclopropanation Wiley-VCH[Link]

Sources

Application Note: Highly Selective Oxidation of 3-(3,4-Difluorophenyl)prop-2-yn-1-ol to Propiolaldehyde

Executive Summary & Chemical Context

The synthesis of highly functionalized aryl propargylic aldehydes is a critical operation in modern drug development and materials science. The target product, 3-(3,4-difluorophenyl)propiolaldehyde , serves as a potent Michael acceptor, a precursor for click-chemistry, and a versatile building block for synthesizing complex heterocycles.

However, the oxidation of its precursor, 3-(3,4-difluorophenyl)prop-2-yn-1-ol , presents distinct chemical challenges. Propargylic alcohols are highly sensitive; harsh oxidative conditions (e.g., Jones reagent, KMnO₄) frequently lead to alkyne cleavage, over-oxidation to the carboxylic acid, or acid-catalyzed polymerization[1]. Furthermore, the electron-withdrawing nature of the 3,4-difluorophenyl moiety increases the electrophilicity of the resulting aldehyde, making it highly susceptible to nucleophilic attack and degradation if the reaction workup is not strictly controlled.

This application note details two field-proven, self-validating protocols for this transformation: Heterogeneous Oxidation via Activated Manganese Dioxide (MnO₂) and Homogeneous Oxidation via Dess-Martin Periodinane (DMP) .

Mechanistic Rationale for Oxidant Selection

To preserve the integrity of the carbon-carbon triple bond while preventing over-oxidation, the choice of oxidant is restricted to mild, highly selective reagents.

-

Activated Manganese Dioxide (MnO₂): MnO₂ operates via a heterogeneous, surface-mediated mechanism. The reaction initiates with the adsorption of the propargylic alcohol onto the MnO₂ crystal lattice, followed by a rate-limiting C-H bond cleavage[2]. Because the reaction occurs entirely on the solid surface, over-oxidation to the acid is virtually eliminated in non-polar solvents like dichloromethane (CH₂Cl₂). The primary drawback is the requirement for a large stoichiometric excess (10–20 equivalents) to compensate for surface-area saturation[3].

-

Dess-Martin Periodinane (DMP): DMP is a hypervalent iodine(V) reagent that provides a homogeneous, rapid, and exceptionally mild oxidation pathway. The mechanism involves a rapid ligand exchange where the propargylic alcohol displaces an acetate ligand on the iodine center, followed by an intramolecular α-proton abstraction. DMP is highly favored when scaling up is limited by the physical bulk of MnO₂ or when shorter reaction times are required to prevent the thermal degradation of the sensitive propargylic aldehyde[4].

Comparative Reagent Analysis

The following table summarizes the quantitative and operational metrics for selecting the appropriate oxidation strategy.

| Parameter | Activated MnO₂ | Dess-Martin Periodinane (DMP) | Swern Oxidation (Reference) |

| Equivalents Required | 10.0 – 20.0 eq (Surface dependent) | 1.2 – 1.5 eq | 2.0 eq (COCl)₂, 4.0 eq DMSO |

| Typical Reaction Time | 2 – 12 hours | 15 – 60 minutes | 2 – 4 hours |

| Operating Temperature | Room Temperature (20–25 °C) | 0 °C to Room Temperature | -78 °C to Room Temperature |

| Workup Complexity | Low: Simple filtration through Celite. | Moderate: Requires aqueous quench (Na₂S₂O₃/NaHCO₃). | High: Requires cryogenic conditions and strict anhydrous handling. |

| Risk of Isomerization | Very Low | Very Low | Moderate (Base-catalyzed allene formation possible during Et₃N quench). |

| Typical Yield Profile | 75% – 90% | 85% – 95% | 60% – 80% |

Experimental Workflows

Figure 1: Comparative workflows for 3-(3,4-difluorophenyl)prop-2-yn-1-ol oxidation to aldehyde.

Step-by-Step Self-Validating Protocols

Method A: Heterogeneous Oxidation using Activated MnO₂

This method is recommended for its operational simplicity and avoidance of aqueous workups, which is ideal for highly water-sensitive or volatile aldehydes.

-

Substrate Preparation: Dissolve 1.0 mmol of 3-(3,4-difluorophenyl)prop-2-yn-1-ol in 10 mL of anhydrous CH₂Cl₂ in a round-bottom flask equipped with a magnetic stir bar.

-

Oxidant Addition: Add 15.0 mmol (approx. 1.3 g) of commercially available 3[3] in a single portion.

-

Causality: The massive stoichiometric excess is mandatory. MnO₂ oxidation is a surface-phenomenon; the active sites are rapidly occupied by the substrate and water byproducts.

-

-

Agitation & Monitoring: Stir the black suspension vigorously at room temperature. Monitor the reaction via TLC (Hexanes/EtOAc 8:2).

-

Self-Validation: The starting material (UV active, stains dark with KMnO₄) will disappear, replaced by a higher Rf spot corresponding to the aldehyde (strongly UV active, stains bright orange/red with 2,4-Dinitrophenylhydrazine).

-

-

Filtration: Once complete (typically 4–8 hours), filter the suspension through a tightly packed pad of Celite. Wash the filter cake thoroughly with additional CH₂Cl₂ (3 × 10 mL).

-

Causality: Celite traps the fine, colloidal MnO₂ particles that would otherwise pass through standard filter paper and contaminate the product.

-

-

Concentration: Concentrate the filtrate under reduced pressure (water bath < 25 °C) to yield the crude aldehyde.

Method B: Homogeneous Oxidation using Dess-Martin Periodinane (DMP)

This method is recommended for rapid throughput and when substrate quantities are small, avoiding the physical loss of product on large MnO₂ filter cakes.

-

Substrate Preparation: Dissolve 1.0 mmol of the alcohol in 10 mL of anhydrous CH₂Cl₂ under an argon atmosphere. Cool the solution to 0 °C using an ice bath.

-

Oxidant Addition: Add 1.2 mmol (0.51 g) of 4[4] portion-wise over 5 minutes.

-

Causality: Cooling mitigates the exothermic ligand-exchange step and prevents thermal decomposition of the newly formed propargylic aldehyde.

-

-

Reaction Progression: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 30–60 minutes. The solution will become cloudy as the iodine(III) byproduct precipitates.

-

Quenching Sequence (Critical): Dilute the mixture with 10 mL of diethyl ether, then pour it into 10 mL of a 1:1 (v/v) mixture of saturated aqueous Na₂S₂O₃ and saturated aqueous NaHCO₃. Stir vigorously for 10 minutes until the organic layer is completely clear.

-

Causality: Na₂S₂O₃ reduces any unreacted hypervalent iodine species, while NaHCO₃ neutralizes the acetic acid generated during the reaction. Failing to neutralize the acid will lead to rapid degradation/hydration of the highly electrophilic 3-(3,4-difluorophenyl)propiolaldehyde[4].

-

-

Isolation: Separate the layers. Extract the aqueous layer with diethyl ether (2 × 10 mL). Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure (water bath < 25 °C).

Quality Control & Analytical Validation

Propargylic aldehydes are inherently unstable and should be used immediately in subsequent steps or stored as dilute solutions in inert solvents (e.g., THF or CH₂Cl₂) at -20 °C under argon.

Self-Validating Analytical Markers:

-

¹H NMR (CDCl₃): The definitive marker for success is the appearance of a sharp aldehyde singlet far downfield, typically between δ 9.20 – 9.50 ppm . The disappearance of the propargylic CH₂ doublet (usually around δ 4.3 – 4.5 ppm) confirms complete conversion.

-

IR Spectroscopy: Look for a strong, conjugated carbonyl stretch (C=O) at approximately 1660–1680 cm⁻¹ and an internal alkyne stretch (C≡C) near 2200 cm⁻¹ . The broad O-H stretch (~3300 cm⁻¹) from the starting material must be completely absent.

References

- Selective oxidation of alcohol-d1 to aldehyde-d1 using MnO2 - RSC Publishing Source: RSC Advances, 2021 URL

- Source: Synthesis (Thieme Connect)

- Oxidative cleavage of β-aryl alcohols using manganese(IV)

- Source: PMC (National Institutes of Health)

Sources

- 1. Electrochemically Mediated Oxidation of Sensitive Propargylic Benzylic Alcohols - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Selective oxidation of alcohol- d 1 to aldehyde- d 1 using MnO 2 - RSC Advances (RSC Publishing) DOI:10.1039/D1RA05405H [pubs.rsc.org]

- 3. arkat-usa.org [arkat-usa.org]

- 4. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]

Revolutionizing Pharmaceutical Intermediate Synthesis: A Scalable Approach to 3-(3,4-Difluorophenyl)prop-2-yn-1-ol

Abstract

The synthesis of 3-(3,4-difluorophenyl)prop-2-yn-1-ol, a critical building block in contemporary pharmaceutical development, presents unique challenges in achieving scalability, purity, and cost-effectiveness. The presence of the difluorophenyl motif is of particular interest in medicinal chemistry, as fluorine substitution can significantly enhance metabolic stability, binding affinity, and bioavailability of drug candidates.[1][2][3] This application note details a robust and scalable synthetic protocol for this key intermediate, leveraging a Sonogashira cross-coupling reaction. We will explore the rationale behind the chosen synthetic strategy, provide a detailed, step-by-step protocol, and discuss critical process parameters and safety considerations essential for successful scale-up.

Introduction

The demand for complex and highly functionalized intermediates is a constant in the pharmaceutical industry. 3-(3,4-Difluorophenyl)prop-2-yn-1-ol has emerged as a valuable precursor for a range of therapeutic agents due to its unique structural features. The propargyl alcohol moiety serves as a versatile handle for further chemical transformations, while the 3,4-difluorophenyl group imparts desirable pharmacokinetic properties.

Traditional synthetic routes to such compounds can be lengthy, low-yielding, and often rely on hazardous reagents, making them unsuitable for large-scale production.[4] This guide presents a streamlined and efficient approach centered around the Sonogashira coupling, a powerful carbon-carbon bond-forming reaction between a terminal alkyne and an aryl halide.[5][6][7]

Synthetic Strategy: The Sonogashira Coupling Approach

The core of our scalable synthesis is the palladium- and copper-cocatalyzed Sonogashira cross-coupling reaction. This method was chosen for its mild reaction conditions, high functional group tolerance, and generally high yields.[5][8] The overall synthetic scheme is depicted below:

Caption: Overall synthetic scheme for 3-(3,4-Difluorophenyl)prop-2-yn-1-ol.

The reaction couples the readily available 1-bromo-3,4-difluorobenzene with propargyl alcohol. The choice of a bromide over an iodide is a cost-effective consideration for large-scale synthesis, although iodides can be more reactive.[9]

Detailed Protocols and Methodologies

Materials and Equipment

| Reagent/Equipment | Grade/Specification | Supplier |

| 1-Bromo-3,4-difluorobenzene | ≥99% | Commercially Available |

| Propargyl alcohol | ≥99% | Commercially Available |

| Dichlorobis(triphenylphosphine)palladium(II) | Catalyst Grade | Commercially Available |

| Copper(I) iodide | ≥99.5% | Commercially Available |

| Triethylamine | Anhydrous, ≥99.5% | Commercially Available |

| Tetrahydrofuran (THF) | Anhydrous, ≥99.9% | Commercially Available |

| Diethyl ether | Anhydrous | Commercially Available |

| Saturated aq. NH4Cl | Reagent Grade | In-house preparation |

| Brine (Saturated aq. NaCl) | Reagent Grade | In-house preparation |

| Anhydrous Magnesium Sulfate | Reagent Grade | Commercially Available |

| Inert Gas (Nitrogen or Argon) | High Purity | Commercially Available |

| Reaction Vessel (Jacketed) | Appropriate Scale | Standard Laboratory Supplier |

| Mechanical Stirrer | Standard Laboratory Supplier | |

| Condenser | Standard Laboratory Supplier | |

| Temperature Probe | Standard Laboratory Supplier | |

| Rotary Evaporator | Standard Laboratory Supplier | |

| Flash Chromatography System | Standard Laboratory Supplier |

Step-by-Step Synthesis Protocol

Safety First: This procedure involves flammable solvents and potentially toxic reagents. All operations should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety glasses, a flame-resistant lab coat, and chemical-resistant gloves, must be worn.[10][11][12]

-

Reaction Setup:

-

A clean, dry, jacketed reaction vessel equipped with a mechanical stirrer, condenser, temperature probe, and an inert gas inlet is assembled.

-

The system is purged with nitrogen or argon for at least 30 minutes to ensure an inert atmosphere.[13]

-

-

Reagent Charging:

-

To the reaction vessel, add 1-bromo-3,4-difluorobenzene (1.0 eq), dichlorobis(triphenylphosphine)palladium(II) (0.02 eq), and copper(I) iodide (0.04 eq).

-

Add anhydrous tetrahydrofuran (THF) as the solvent. The volume should be sufficient to ensure good stirring (approximately 5-10 mL per gram of the aryl bromide).

-

Begin stirring the mixture.

-

-

Addition of Base and Alkyne:

-

To the stirred mixture, add anhydrous triethylamine (2.0 eq) via a syringe or addition funnel. The base is crucial for the reaction mechanism.[6]

-

Next, add propargyl alcohol (1.2 eq) dropwise over 15-30 minutes. An exothermic reaction may be observed; maintain the internal temperature below 30 °C using a cooling bath if necessary.

-

-

Reaction Monitoring:

-

Heat the reaction mixture to 50-60 °C and monitor the progress by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) until the starting aryl bromide is consumed (typically 4-6 hours).

-

-

Work-up and Extraction:

-

Once the reaction is complete, cool the mixture to room temperature.

-

Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

-

Transfer the mixture to a separatory funnel and extract the product with diethyl ether (3 x volume of THF).

-

Combine the organic layers and wash with brine.

-

Dry the organic phase over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

-

-

Purification:

Process Optimization and Scalability Considerations

For a successful and economical scale-up, several factors must be considered:

-

Catalyst Loading: While the protocol suggests 2 mol% of the palladium catalyst, further optimization to reduce this to as low as 0.01 mol% has been reported in some Sonogashira couplings, significantly impacting cost.[16]

-

Solvent Selection: While THF is an excellent solvent for this reaction, exploring more cost-effective and greener alternatives like 2-methyl-THF or even aqueous systems for large-scale production is advisable.

-

Base Selection: Triethylamine is a common choice, but other organic or inorganic bases can be evaluated for cost and ease of removal.

-

Copper-Free Conditions: To avoid potential issues with copper contamination in the final product and simplify purification, copper-free Sonogashira protocols can be explored.[6][7]

-

Purification: On a large scale, purification by crystallization is often preferred over chromatography. Investigating suitable solvent systems for crystallization is a critical step in process development.

Data Summary

| Parameter | Value |

| Yield (isolated) | 85-95% |

| Purity (by HPLC) | >98% |

| Reaction Time | 4-6 hours |

| Reaction Temperature | 50-60 °C |

Mechanistic Insights

The Sonogashira coupling proceeds through two interconnected catalytic cycles: a palladium cycle and a copper cycle.

Caption: Simplified mechanism of the Sonogashira cross-coupling reaction.

Briefly, the active Pd(0) catalyst undergoes oxidative addition with the aryl bromide. Concurrently, the terminal alkyne reacts with the copper(I) salt in the presence of a base to form a copper acetylide. This copper acetylide then undergoes transmetalation with the palladium complex. Finally, reductive elimination from the palladium complex yields the desired product and regenerates the active Pd(0) catalyst.[5][6][7]

Conclusion

The Sonogashira cross-coupling reaction provides a highly efficient and scalable route for the synthesis of 3-(3,4-difluorophenyl)prop-2-yn-1-ol. The protocol detailed in this application note offers high yields and purity, utilizing commercially available starting materials and catalysts. By carefully considering the key parameters for scalability, this methodology can be readily adapted for large-scale industrial production, thereby supporting the development of novel pharmaceuticals.

References

-

Sonogashira Coupling - Chemistry LibreTexts. (2024, August 5). Retrieved from [Link]

- Frantz, D. E., Fässler, R., & Carreira, E. M. (2000). Facile Enantioselective Synthesis of Propargylic Alcohols by Direct Addition of Terminal Alkynes to Aldehydes. Journal of the American Chemical Society, 122(8), 1806–1807.

-

University of California, Riverside. (2009, February 26). Procedures for Safe Use of Pyrophoric Organolithium Reagents. Retrieved from [Link]

-

Organic Chemistry Portal. Propargyl alcohol synthesis by addition or C-C coupling (alkynylation). Retrieved from [Link]

-

Vedantu. (2020, June 19). Sonogashira Coupling: Mechanism, Steps & Applications Explained. Retrieved from [Link]

-

Princeton University Environmental Health & Safety. (n.d.). Safe handling of organolithium compounds in the laboratory. Retrieved from [Link]

- Wang, M., et al. (2023). Synthesis of primary propargylic alcohols from terminal alkynes using rongalite as the C1 unit. Organic & Biomolecular Chemistry.

- Hu, Z., et al. (2020). Recent Progress of Protecting Groups for Terminal Alkynes. Chinese Journal of Organic Chemistry.

-

CiteDrive. (n.d.). Synthesis of primary propargyl alcohols from terminal alkynes using rongalite as the C1 unit. Retrieved from [Link]

-

Wikipedia. (n.d.). Sonogashira coupling. Retrieved from [Link]

-